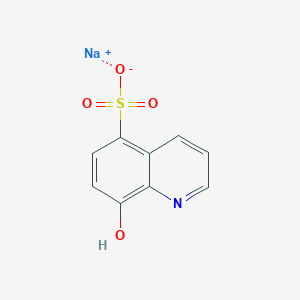

Sodium 8-hydroxyquinoline-5-sulfonate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C9H6NNaO4S |

|---|---|

Molekulargewicht |

247.20 g/mol |

IUPAC-Name |

sodium;8-hydroxyquinoline-5-sulfonate |

InChI |

InChI=1S/C9H7NO4S.Na/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);/q;+1/p-1 |

InChI-Schlüssel |

IIABRHKOFVJBEV-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Overview of 8 Hydroxyquinoline and Its Derivatives in Chemical Science

8-Hydroxyquinoline (B1678124) (8-HQ), also known as oxine, is a bicyclic heterocyclic organic compound consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring, with the hydroxyl group located at position 8. nih.govrroij.comwikipedia.org This structural arrangement confers upon 8-HQ and its derivatives a wide array of notable chemical properties and functions. The close proximity of the phenolic hydroxyl group and the nitrogen atom in the pyridine ring makes 8-hydroxyquinoline an excellent monoprotic bidentate chelating agent. nih.govresearchgate.net It forms stable complexes with a multitude of metal ions, including Al³⁺, Fe³⁺, Cu²⁺, and Zn²⁺. nih.govrroij.com

The ability to form these metal chelates is central to many of its applications. scispace.com In materials science, for instance, the aluminum complex, Alq₃, is a well-known component in organic light-emitting diodes (OLEDs). rroij.comwikipedia.org In medicinal chemistry, 8-HQ derivatives are investigated for a wide range of biological activities, including antimicrobial, anticancer, anti-HIV, neuroprotective, and antifungal effects. nih.govrroij.comscispace.com The versatility of the 8-HQ scaffold allows for numerous chemical modifications, leading to a vast library of derivatives with tailored properties. nih.govresearchgate.net These derivatives are synthesized for use as fluorescent chemosensors for metal ions, analytical reagents for gravimetric analysis, and as active agents in agriculture. rroij.comscispace.comsemanticscholar.org The study of 8-HQ and its derivatives remains a dynamic area of chemical science, driven by their fundamental chelating ability and the diverse functionalities that can be achieved through structural modification. nih.gov

| Property | Description | Key Metal Ions Chelated |

| Structure | Bicyclic compound with a pyridine ring fused to a phenol ring. nih.gov | Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Mg²⁺ nih.govscispace.com |

| Chelation | Acts as a monoprotic bidentate ligand. nih.gov | |

| Applications | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, analytical reagents, medicinal agents. rroij.comscispace.com | |

| Biological Activity | Antimicrobial, anticancer, antifungal, neuroprotective. nih.govscispace.com |

Structural and Functional Significance of Sulfonation at the C5 Position

The introduction of a sulfonic acid group (-SO₃H) at the 5-position of the 8-hydroxyquinoline (B1678124) ring, and its subsequent neutralization to the sodium salt (Sodium 8-hydroxyquinoline-5-sulfonate), imparts significant structural and functional modifications to the parent molecule. ontosight.aiontosight.ai The most prominent effect of this sulfonation is the substantial increase in the compound's water solubility, which enhances its utility in aqueous biological and analytical systems compared to the more lipophilic 8-hydroxyquinoline. ontosight.aimdpi.com

Functionally, the sulfonate group modifies the electronic properties of the quinoline (B57606) ring system. acs.org The sulfonic acid, quinoline nitrogen, and hydroxyl groups are all ionizable, meaning the molecule can exist in several different protonation states depending on the pH of the solution. acs.org This characteristic is critical as it influences the molecule's absorption and emission spectral properties, which is relevant for its use in fluorescence-based sensing and analysis. acs.orgrsc.org While the core chelating ability conferred by the 8-hydroxyl group and the ring nitrogen is retained, the sulfonation can influence the stability and stoichiometry of the resulting metal complexes. rsc.orgnih.gov For example, studies on complexes with trivalent metal ions like In(III) show distinct photophysical behaviors compared to the non-sulfonated parent compound. rsc.org The presence of the negatively charged sulfonate group can also facilitate ionic interactions, which has been explored in the development of functional materials, such as incorporating the compound into chitosan-based fibers for biomedical applications. nih.govmdpi.com

| Feature | 8-Hydroxyquinoline (8-HQ) | This compound |

| Chemical Formula | C₉H₇NO wikipedia.org | C₉H₆NNaO₄S nih.gov |

| Key Functional Groups | 8-hydroxyl, Pyridine (B92270) Nitrogen nih.gov | 8-hydroxyl, Pyridine Nitrogen, 5-sulfonate ontosight.ai |

| Water Solubility | Poorly soluble researchgate.net | Enhanced solubility ontosight.ai |

| Primary Applications | OLEDs, lipophilic metal chelation rroij.comscispace.com | Aqueous metal chelation, analytical chemistry, biological systems ontosight.ainih.gov |

Interdisciplinary Research Landscape and Foundational Importance

Routes to 8-Hydroxyquinoline-5-sulfonic Acid and its Salts

The formation of 8-hydroxyquinoline-5-sulfonic acid is a critical step, achievable through two main pathways: the sulfonation of a quinoline (B57606) derivative followed by hydroxylation, or the direct sulfonation of 8-hydroxyquinoline (B1678124) itself.

Direct Sulfonation of Quinoline Derivatives

Direct sulfonation is a fundamental method for introducing a sulfonic acid group onto the quinoline ring. The position of the sulfonation is highly dependent on the starting material and reaction conditions.

When starting with quinoline , electrophilic sulfonation with fuming sulfuric acid (oleum) at high temperatures typically yields a mixture of products, predominantly quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. patsnap.com The reaction of quinoline with oleum (B3057394) can produce a complex mixture that also includes quinoline sulfate (B86663) and polysulfonated quinolines. One patented method describes the slow addition of quinoline to 65% fuming sulfuric acid, followed by heating to 120°C for three hours. The resulting 8-quinoline sulfonic acid is then isolated by precipitation in ice water. patsnap.com

Alternatively, starting with 8-hydroxyquinoline (also known as oxine) allows for the direct synthesis of 8-hydroxyquinoline-5-sulfonic acid. This reaction involves the treatment of 8-hydroxyquinoline with chlorosulfonic acid or fuming sulfuric acid. nih.gov To control the reaction's exothermicity, the process is often carried out at low temperatures, for instance, by placing the reaction vessel in an ice bath during the dropwise addition of chlorosulfonic acid. nih.gov The resulting intermediate, 8-hydroxyquinoline-5-sulfonyl chloride, readily hydrolyzes to form the desired sulfonic acid.

| Starting Material | Reagent | Temperature | Key Product(s) | Yield |

| Quinoline | 65% Fuming Sulfuric Acid | 110-120°C | 8-Quinoline Sulfonic Acid | Not specified |

| 8-Hydroxyquinoline | Chlorosulfonic Acid | Room Temperature (Ice Bath) | 8-Hydroxyquinoline-5-sulfonyl Chloride | 19-78% |

Alkali Fusion Processes for Hydroxyquinoline Formation

The conversion of quinoline-8-sulfonic acid into 8-hydroxyquinoline is accomplished through a high-temperature alkali fusion process. rroij.comscispace.com This reaction involves heating the sulfonic acid derivative with a strong base, typically sodium hydroxide (B78521) (NaOH), to replace the sulfonic acid group with a hydroxyl group.

The conditions for alkali fusion are harsh, often requiring temperatures between 260°C and 320°C. google.com One method describes reacting sodium quinoline-8-sulfonate (B280653) with a 50% aqueous solution of sodium hydroxide, followed by dehydration and reaction at 260°C for 15 minutes under a nitrogen stream, achieving a high yield of 8-hydroxyquinoline. prepchem.com Another approach involves heating quinoline-8-sulfonic acid with divided sodium hydroxide and a small percentage of water (0.5-4%) in a semi-solid phase reaction at 250-290°C, which avoids complete fusion of the reactants. google.com The reaction duration is typically short, ranging from 5 to 30 minutes. google.com

| Starting Material | Reagent(s) | Temperature | Pressure | Catalyst | Product |

| 8-Quinoline Sulfonic Acid | Sodium Hydroxide, Water | 180°C | 1.5 MPa | Methanol | 8-Hydroxyquinoline |

| 8-Quinoline Sulfonic Acid | Sodium Hydroxide, Water | 190°C | 1.6 MPa | Ethanol | 8-Hydroxyquinoline |

| 8-Quinoline Sulfonic Acid | Potassium Hydroxide, Water | 170°C | 1.4 MPa | Isopropanol (B130326) | 8-Hydroxyquinoline |

Synthesis of this compound

Once 8-hydroxyquinoline-5-sulfonic acid or its immediate precursors are formed, the final sodium salt can be synthesized. This can be achieved through the hydrolysis of a sulfonyl chloride intermediate or by derivatizing related quinoline structures.

Formation from 8-Hydroxyquinoline-5-sulfonyl Chloride

A primary route to derivatives of 8-hydroxyquinoline-5-sulfonic acid involves the intermediate 8-hydroxyquinoline-5-sulfonyl chloride. This compound is synthesized by the direct reaction of 8-hydroxyquinoline with chlorosulfonic acid under anhydrous conditions at room temperature or below. nih.gov

While this sulfonyl chloride is most commonly used as a precursor for synthesizing a wide range of sulfonamides by reacting it with various amines, its hydrolysis leads to the formation of 8-hydroxyquinoline-5-sulfonic acid. mdpi.com The subsequent neutralization of this sulfonic acid with a suitable sodium base, such as sodium hydroxide, yields the target compound, this compound.

Preparation of Related Sulfonated Quinoline Structures

The versatility of the quinoline ring allows for the synthesis of a variety of related sulfonated structures through strategic modifications. One common strategy is to protect or modify existing functional groups before sulfonation. For example, the hydroxyl group of 8-hydroxyquinoline can be methylated to form 8-methoxyquinoline. nih.govmdpi.com This derivative can then undergo sulfonation with chlorosulfonic acid to produce 8-methoxyquinoline-5-sulfonyl chloride, which can be further functionalized. nih.govmdpi.com

Furthermore, introducing other substituents onto the quinoline ring prior to sulfonation allows for the creation of diverse derivatives. For instance, halogenated derivatives such as 7-chloro- or 7-bromo-8-hydroxyquinoline-5-sulfonic acids have been synthesized. rroij.com These modifications influence the chemical properties and potential applications of the resulting sulfonated quinoline compounds.

Advanced Synthetic Approaches and Catalyst Applications

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. In the context of quinoline sulfonation, this includes the use of catalysts and advanced reaction technologies.

Catalysts have been developed to improve the regioselectivity of the initial sulfonation of quinoline, aiming to maximize the yield of the desired 8-sulfonic acid isomer over the 5-sulfonic acid isomer. Cobalt and copper-based catalysts have been explored for the selective C5-sulfonylation of quinoline amides. researchgate.net Similarly, copper-catalyzed methods have been developed for the C2-sulfonylation of quinoline N-oxides. acs.orgacs.org

Energy sources like microwave irradiation and ultrasound have also been applied to quinoline synthesis to enhance reaction rates and yields. Microwave-assisted synthesis, for example, has been utilized in the Friedländer annulation to produce quinoline derivatives using a solid acid catalyst. mdpi.comnih.gov Ultrasound-assisted protocols have been reported for the C2-sulfonation of N-oxide quinoline. rsc.org

In the alkali fusion step, the addition of catalysts such as methanol, ethanol, or isopropanol has been shown to enable the reaction to proceed under less extreme conditions, specifically at lower temperatures and pressures in an autoclave. patsnap.com This catalytic approach not only improves safety and energy efficiency but also simplifies the requirements for industrial equipment. patsnap.com

Fundamental Principles of Metal Chelation by 8-Hydroxyquinoline-5-sulfonate

The chelation of metal ions by 8-hydroxyquinoline-5-sulfonate is governed by fundamental principles of coordination chemistry, primarily involving the formation of a stable five-membered ring with the metal ion. This interaction is a direct result of the molecule's specific structural and electronic properties.

8-Hydroxyquinoline-5-sulfonate typically acts as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously. rsc.org This mode of coordination is a hallmark of the 8-hydroxyquinoline scaffold and its derivatives. The formation of a stable five-membered chelate ring is a key driver for the strong complexation observed with numerous metal ions. This bidentate chelation is crucial for the formation of complexes with various stoichiometries, including those with 1:1, 1:2, and 1:3 metal-to-ligand ratios. For instance, studies on the complexation of In(III) with 8-hydroxyquinoline-5-sulfonate have shown the formation of a 1:3 metal-to-ligand complex. rsc.org Similarly, research on U(VI) oxoions has identified both 1:1 and 1:2 complexes. scirp.org

The two donor atoms involved in the bidentate coordination are the oxygen of the phenolic hydroxyl group and the nitrogen atom of the pyridine (B92270) ring. nih.govresearchgate.net The deprotonation of the hydroxyl group upon complexation results in a negatively charged oxygen atom that forms a strong coordinate bond with the metal ion. Simultaneously, the nitrogen atom of the quinoline ring donates its lone pair of electrons to the metal center. This dual binding creates a stable five-membered ring structure, which is thermodynamically favorable and accounts for the high stability of the resulting metal complexes. The involvement of both the oxygen and nitrogen atoms in complex formation has been confirmed through various spectroscopic and structural studies. nih.gov

Stoichiometry and Solution Equilibria of Metal Complexes

The interaction between 8-hydroxyquinoline-5-sulfonate and metal ions in solution is characterized by complex equilibria, leading to the formation of species with different metal-to-ligand ratios. The stoichiometry and stability of these complexes are highly dependent on factors such as the nature of the metal ion, the pH of the solution, and the relative concentrations of the metal and the ligand.

A variety of metal-to-ligand ratios have been observed for complexes of 8-hydroxyquinoline-5-sulfonate. Common stoichiometries include 1:1, 1:2, and 1:3. For example, studies with Al(III) have identified the formation of complexes with all three ratios: 1:1, 1:2, and 1:3. uc.pt Research on the complexation with Group 12 divalent metals like Zn(II) has shown the formation of a 1:2 metal-to-ligand complex. researchgate.net Similarly, U(VI) has been found to form both 1:1 and 1:2 complexes with this ligand. scirp.org In the case of In(III), a dominant 1:3 complex is formed. rsc.org These varying stoichiometries reflect the coordination preferences and oxidation states of the different metal ions.

| Metal Ion | Observed Ratios (Metal:Ligand) | Reference |

|---|---|---|

| Al(III) | 1:1, 1:2, 1:3 | uc.pt |

| In(III) | 1:3 | rsc.org |

| U(VI) | 1:1, 1:2 | scirp.org |

| Zn(II) | 1:2 | researchgate.net |

| Cu(II) | 1:2 | nih.gov |

| Co(II) | 1:2 | nih.gov |

| Ni(II) | 1:2 | nih.gov |

Potentiometric titrations are a classical and powerful method for investigating the formation and stability of metal complexes in solution. These studies involve monitoring the change in potential of an electrode as a titrant is added, which allows for the determination of formation constants of the complexes. For instance, potentiometric titrations have been employed to study the complexation of 8-hydroxyquinoline-5-sulfonate with Al(III), confirming the formation of 1:1, 1:2, and 1:3 complexes and allowing for the calculation of their stability constants. uc.pt

The pH of the aqueous solution plays a critical role in the formation and stability of metal complexes with 8-hydroxyquinoline-5-sulfonate. The ligand itself has two acidic protons, one on the sulfonic acid group and one on the phenolic hydroxyl group, which dissociate at different pH values. The deprotonation of the hydroxyl group is essential for the chelation of metal ions. Therefore, complex formation is highly pH-dependent.

Generally, complexation is favored in less acidic to neutral or slightly alkaline conditions, where the hydroxyl group is deprotonated, making the oxygen atom available for coordination. At very low pH, the protonation of the pyridine nitrogen can also occur, which would inhibit its ability to coordinate with metal ions. Studies have shown that for many metal ions, the optimal pH for the formation of fluorescent chelates lies between 5 and 8. For example, the complexation of U(VI) oxoions with 8-hydroxyquinoline-5-sulfonate occurs in the pH range of 3 to 6. scirp.org In the case of Al(III), complex formation is observed in the pH range of 2 to 6, with extensive hydrolysis of the metal limiting complexation at higher pH values. uc.pt

| Metal Ion/System | Optimal pH Range | Reference |

|---|---|---|

| General (Fluorescent Chelates) | 5 - 8 | |

| Al(III) | 2 - 6 | uc.pt |

| U(VI) | 3 - 6 | scirp.org |

Structural Characterization of Metal Chelates

The elucidation of the structure of metal chelates formed with 8-hydroxyquinoline-5-sulfonate (8-HQS) is accomplished through a combination of solid-state and solution-phase analytical techniques. These methods provide detailed insights into the coordination environment of the metal ion, the stoichiometry of the complex, and the nature of the metal-ligand interactions.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of metal complexes in solution. Studies on the complexation of 8-HQS with various metal ions, such as aluminum(III), have utilized ¹H, ¹³C, and ²⁷Al NMR to perform detailed speciation studies. rsc.org

For the Al(III)-8-HQS system in an aqueous solution (pH 2-6), NMR has identified the formation of three distinct complex species with metal-to-ligand stoichiometries of 1:1, 1:2, and 1:3. rsc.org The coordination of the ligand to the metal ion induces significant changes in the chemical shifts of the ligand's protons and carbons, providing evidence of complex formation. The table below summarizes typical ¹H NMR chemical shifts for 8-HQS and its Al(III) complexes, illustrating the downfield shift of proton signals upon coordination.

| Proton | Free 8-HQS (ppm) | Al(8-HQS)³⁺ (1:1) (ppm) | Al(8-HQS)₂⁺ (1:2) (ppm) | Al(8-HQS)₃ (1:3) (ppm) |

|---|---|---|---|---|

| H-2 | 8.94 | 9.10 | 9.15 | 9.45 |

| H-3 | 7.65 | 7.80 | 7.85 | 8.05 |

| H-4 | 8.45 | 8.60 | 8.65 | 9.00 |

| H-6 | 8.20 | 8.35 | 8.40 | 8.60 |

| H-7 | 7.25 | 7.40 | 7.45 | 7.60 |

Note: The chemical shift values are illustrative and based on data reported in the literature. Actual values may vary depending on experimental conditions.

Similarly, ¹H and ¹³C NMR have been used to characterize the 1:2 complex formed between Zn(II) and 8-HQS in the pH range of 6-8. researchgate.net These solution-phase studies are often complemented by Density Functional Theory (DFT) calculations to propose the most stable geometries of the complexes. rsc.org

Various spectroscopic techniques are employed to probe the electronic and vibrational changes that occur upon metal-ligand binding.

UV-Visible (UV-Vis) Spectroscopy: Complexation of 8-HQS with metal ions leads to marked changes in its electronic absorption spectrum. rsc.org These changes, often involving a shift in the absorption maxima and changes in molar absorptivity, confirm the interaction between the metal and the ligand and are fundamental for applications of 8-HQS as a sensitive optical sensor for metal ions. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of the ligand and its complexes. The coordination of 8-HQS to a metal center is confirmed by shifts in the vibrational frequencies of the C=N and C-O bonds of the quinoline ring, indicating the participation of the nitrogen and oxygen atoms in chelation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions, such as Cu(II) and Fe(III), EPR spectroscopy is a valuable tool. It provides information about the coordination environment and the electronic structure of the metal center within the complex. nih.gov

Geometrical Configurations of Coordination Compounds (e.g., Octahedral, mer-, fac-Isomers)

The geometry of coordination compounds formed with 8-HQS is dependent on the coordination number of the central metal ion and the stoichiometry of the complex. For metal ions that typically exhibit a coordination number of six, such as Al(III) and In(III), an octahedral geometry is common.

In the case of Al(III), all its complexes with 8-HQS are mononuclear species with an approximately octahedral geometry. rsc.org

The 1:1 complex consists of one bidentate 8-HQS ligand and four coordinating water molecules.

The 1:2 complex involves two 8-HQS ligands and two water molecules, with the water molecules arranged in a cis configuration. rsc.org

The 1:3 complex , [Al(8-HQS)₃], is found to exist as the non-symmetrical meridional (mer-) isomer. rsc.org

Interestingly, the geometry can be influenced by the size of the metal ion. While the 1:3 complex of Al(III) with 8-HQS is the mer-isomer, the corresponding complex with the larger In(III) ion adopts the facial (fac-) geometry. rsc.org This highlights how subtle changes in ionic radius can dictate the preferential arrangement of ligands around the metal center.

Impact of Cationic Surfactants on Complexation Dynamics

The presence of cationic surfactants in the aqueous medium can significantly influence the complexation behavior and photophysical properties of metal-8-HQS complexes. Surfactants such as hexadecyltrimethylammonium (HTA⁺) have been shown to enhance the fluorescence intensity of many metal-8-HQS chelates. rsc.org

This enhancement is attributed to the inhibition of ligand exchange processes when the complex is associated with the surfactant micelles. rsc.org The interaction between the anionic sulfonate group of the 8-HQS ligand and the cationic head group of the surfactant facilitates the incorporation of the metal complex into the micellar environment. This sequestration can protect the complex from non-radiative decay pathways in the bulk aqueous solution, thereby boosting fluorescence. rsc.org The study of these interactions is important for the development of applications in sensing and optoelectronics, where enhanced luminescence is a desirable property.

Electrochemical Behavior and Advanced Sensor Development

Redox Properties of Sodium 8-Hydroxyquinoline-5-sulfonate and its Metal Complexes

The electrochemical activity of this compound (8-HQS) is centered on the 8-hydroxyquinoline (B1678124) moiety. The phenolic hydroxyl group is susceptible to oxidation, and this redox behavior is influenced by the solution's pH and the coordination of the ligand to a metal center.

The electrochemical oxidation of 8-HQS has been investigated using voltammetric techniques. The proposed mechanism for the free ligand involves an initial reversible one-electron oxidation of the phenolic group, which is then followed by a coupling reaction. A subsequent reversible one-electron oxidation and a final decomposition reaction complete the process. researchgate.net The addition of metal ions, such as Al(III), can lead to the formation of redox-inactive complexes. For instance, the formation of the stable AlL₃³⁻ complex results in a decrease in the intensity of the oxidation wave corresponding to the free ligand. A small residual signal may still be observed, which is attributed to the free ligand generated from the dissociation of the complex. researchgate.net

The electrochemical process of the closely related 8-hydroxyquinoline (8HQ) has been described as a quasi-reversible, diffusion-controlled electrode process. physchemres.org The oxidation of 8HQ is a single-electron process that, depending on the pH, leads to the formation of various free radical species. These radicals can then combine to form dimers, which can be further oxidized to produce quinonoid-type compounds. researchgate.net

Table 1: Proposed Oxidation Mechanism of the Free Ligand

| Step | Reaction | Description |

|---|---|---|

| 1 | L ⇌ L•⁺ + e⁻ | Reversible one-electron oxidation of the ligand |

| 2 | 2L•⁺ ⇌ (L-L)²⁺ | Coupling reaction of the radical cations |

| 3 | (L-L)²⁺ ⇌ (L-L)⁴⁺ + 2e⁻ | Further oxidation of the dimer |

| 4 | (L-L)⁴⁺ → Decomposition Products | Decomposition of the oxidized dimer |

Data sourced from multiple studies on 8-hydroxyquinoline and its derivatives. researchgate.netresearchgate.net

The redox behavior of this compound is significantly dependent on the pH of the solution. This is due to the protonation/deprotonation of the phenolic hydroxyl group and the nitrogen atom in the quinoline (B57606) ring. The pKa values for 8-HQS are approximately 3.91 for the equilibrium involving the quinolinium proton and 8.32 for the dissociation of the phenolic proton. researchgate.net

Studies on 8-hydroxyquinoline (8HQ) have shown a clear linear relationship between the anodic peak potential (Ep) and the solution pH, with breaks in the linearity corresponding to the pKa values of the compound. For 8HQ, these breaks occur at approximately pH 4.79 and pH 9.81. researchgate.net The equations governing this relationship in different pH ranges for 8HQ are as follows:

pH < 4.79: Ep (V) = 1.181 − 0.091 pH researchgate.net

Advanced Applications in Functional Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Complexes involving the 8-hydroxyquinoline-5-sulfonate ligand are recognized for their potential in optoelectronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The performance of these devices is intrinsically linked to the properties of the materials used for charge transport and emission.

The foundational success of 8-hydroxyquinoline (B1678124) derivatives, such as tris(8-hydroxyquinoline)aluminum(III) (Alq3), established this class of compounds as essential components in OLEDs. acs.org These molecules serve dual functions, acting as both emissive centers and electron transport materials, a role facilitated by their thermal stability, ease of deposition, and excellent electroluminescent properties. acs.org

Metal complexes of 8-hydroxyquinoline-5-sulfonate (8-HQS) exhibit a significant increase in fluorescence intensity upon binding to metal ions compared to the nearly non-luminescent free ligand. rsc.org This characteristic is crucial for their use as emitting materials. Studies on complexes with trivalent metal ions like Aluminum(III), Gallium(III), and Indium(III) have important implications for their application in light-emitting devices. rsc.org The specific geometry of the metal-ligand complex can influence its photophysical behavior; for instance, In(III) complexes with 8-HQS adopt a facial geometry, which differs from the meridional geometry observed for Al(III) and Ga(III) complexes, affecting their luminescence. rsc.org The electron-withdrawing and -donating substituents on the 8-hydroxyquinoline core allow for the tuning of energy levels (HOMO and LUMO), which in turn controls the emission color. acs.org This makes 8-HQS and its derivatives promising candidates for creating efficient and color-tunable OLEDs.

| Metal Ion | Complex Geometry | Relative Fluorescence Intensity | Potential Application |

| Al(III) | meridional | High | Emitting Layer, Electron Transport Layer |

| Ga(III) | meridional | High | Emitting Layer, Electron Transport Layer |

| In(III) | facial | Moderate | Emitting Layer, Electron Transport Layer |

This table provides a qualitative comparison based on findings related to 8-HQS metal complexes. rsc.org

Luminescent Bioconjugates and Bio-imaging Probes

The pronounced fluorescence of metal complexes of 8-hydroxyquinoline-5-sulfonic acid underpins their potential use in biological applications. rsc.orgacs.org When these compounds bind to specific metal ions, the resulting complex can exhibit a strong luminescent signal, a phenomenon known as "turn-on" fluorescence. acs.org This property is highly desirable for the development of selective chemosensors and bio-imaging probes. The ability to detect and visualize the distribution of specific metal ions within biological systems is a key area of research. Although detailed studies on 8-HQS bioconjugates are emerging, the fundamental photophysical properties of its metal complexes suggest significant potential for creating probes for cellular imaging. acs.org

Incorporation into Polymer Composites and Electrospun Materials

Sodium 8-hydroxyquinoline-5-sulfonate can be integrated into polymer matrices to create functional composites with enhanced properties. This incorporation leverages the intrinsic activities of the compound and the processability of polymers.

Electrospinning is a versatile technique used to produce continuous polymer fibers with diameters ranging from nanometers to micrometers. nih.govmdpi.com This method has been successfully employed to fabricate novel fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid (SQ). nih.gov In a typical process, a solution containing a blend of polymers, such as poly(vinyl alcohol) (PVA) and chitosan (Ch), along with SQ is subjected to a high-voltage electric field. nih.govresearchgate.net This process results in the formation of uniform, fibrous mats where the SQ compound is incorporated into the polymer structure. nih.gov The morphology and diameter of these fibers can be controlled by adjusting the electrospinning parameters. nih.govharvard.edu

The incorporation of 8-hydroxyquinoline-5-sulfonic acid functionalizes the polymer matrix, imparting new biological or chemical properties to the material. nih.gov For instance, PVA/chitosan mats containing SQ have been shown to possess antibacterial and antifungal activities. nih.govresearchgate.net The presence of the ionizable sulfo group in the SQ molecule can facilitate ionic interactions with polymer chains, such as chitosan, ensuring stable incorporation. nih.gov Furthermore, these functionalized fibrous mats can form complexes with metal ions like Cu(II) and Fe(III), which can enhance their biological activity. nih.gov This approach of embedding active compounds like this compound into polymer composites opens avenues for creating advanced materials for biomedical applications, such as wound dressings or specialized drug delivery systems. nih.govresearchgate.net

| Polymer Matrix | Incorporated Compound | Fabrication Method | Resulting Material | Key Finding |

| Poly(vinyl alcohol) / Chitosan | 8-hydroxyquinoline-5-sulfonic acid | Electrospinning | Fibrous Mats | Incorporation imparts antibacterial and antifungal properties. nih.govresearchgate.net |

| Poly(vinyl alcohol) / Chitosan / SQ | Cu(II) and Fe(III) ions | Complexation | Metal-Complexed Fibrous Mats | Complexation with metal ions can enhance biological activity. nih.gov |

Environmental and Specialized Analytical Chemistry Applications

Selective Metal Ion Detection and Quantification

The compound, often abbreviated as HQS, is widely employed for the selective analysis of metal ions. Its ability to form stable, often colored or fluorescent, complexes with numerous metal cations is the foundation of its application in various analytical techniques.

Sodium 8-hydroxyquinoline-5-sulfonate is a valuable reagent in high-performance liquid chromatography (HPLC) for the determination of metal ions. Its utility stems from its ability to form complexes with metal ions that can be detected with high sensitivity. This can be achieved through two primary approaches: post-column reaction and eluent incorporation.

In the post-column reaction (PCR) approach, the metal ions are separated on a chromatographic column, typically an ion-exchange or reversed-phase column. The column effluent is then mixed with a solution of HQS in a reactor. This leads to the formation of metal-HQS complexes, which are then detected by a suitable detector, often a UV-Vis or fluorescence detector. This method allows for the optimization of the separation and detection conditions independently, enhancing selectivity and sensitivity. The fluorescence properties of the metal-HQS chelates can be exploited by introducing the ligand through a postcolumn reactor, with sub-picomole detection limits being achievable for metals like Cadmium (Cd), Magnesium (Mg), and Zinc (Zn). rroij.comuci.eduresearchgate.net

Alternatively, HQS can be incorporated directly into the mobile phase (eluent). In this method, the formation of the metal-HQS complex occurs on the column during the separation process. The compound acts as both a complexing and an ultraviolet detection reagent. american.edu The chromatography can be complicated by the formation of both neutral and anionic metal-HQS complexes, which may result in broad or multiple peaks for metals with high complexation constants. american.edu The retention times and chromatographic efficiency are influenced by factors such as the concentration of HQS and other components in the mobile phase, as well as the flow rate. american.edu

Table 1: Chromatographic Conditions for Metal Ion Analysis using HQS

| Parameter | Post-Column Reaction (PCR) | Eluent Incorporation |

|---|---|---|

| Principle | Complexation after separation | Complexation during separation |

| HQS Introduction | Mixed with column effluent in a reactor | Added directly to the mobile phase |

| Detection | UV-Vis, Fluorescence | UV-Vis |

| Advantages | Independent optimization of separation and detection; High sensitivity | Simpler setup |

| Challenges | Additional hardware (pump, reactor) | Complex chromatographic behavior (e.g., multiple peaks) american.edu |

| Optimal Detection Wavelength | Varies by metal complex | ~362 nm for UV detection american.edu |

One of the most significant analytical applications of this compound is in spectrofluorimetry. While the HQS molecule itself is weakly fluorescent, many of its metal complexes exhibit intense fluorescence. researchgate.net This "chelation-enhanced fluorescence" (CHEF) effect provides a highly sensitive and selective means for quantifying trace levels of certain metal ions. researchgate.net

Upon binding to a metal ion, the rigidity of the HQS molecule increases, which reduces non-radiative decay pathways and leads to a significant enhancement of the fluorescence emission intensity. researchgate.net A study of 78 metal species found that 42 form fluorescent chelates with HQS, many of which are intense. rroij.comuci.edu Cadmium, for instance, forms a highly fluorescent complex in aqueous solutions. rroij.comuci.eduresearchgate.net The fluorescence can be further enhanced for many metals by using surfactants, such as cetyltrimethylammonium chloride (HTAC), or by employing mixed solvent systems like water-dimethylformamide. rroij.comuci.edu

The optimal pH for the formation of these fluorescent complexes typically lies between 5 and 8. rroij.comuci.eduresearchgate.net These methods are noted for their high sensitivity, with the ability to achieve very low detection limits. For example, a method for determining metallothioneins was developed based on the fluorescence quenching of the HQS-Cd(II) chelate, achieving a limit of detection of 9.36 x 10⁻⁹ mol L⁻¹. semanticscholar.org

Table 2: Fluorescence Properties of Selected Metal-HQS Complexes

| Metal Ion | Optimal pH | Fluorescence Intensity | Enhancement Media |

|---|---|---|---|

| Cadmium (Cd) | ~5-8 | Very High | Aqueous, Surfactants rroij.comuci.edu |

| Magnesium (Mg) | 9 | High | Surfactants (HTAC) rroij.comuci.eduosti.gov |

| Zinc (Zn) | ~5-8 | High | Aqueous, Surfactants rroij.comuci.edu |

| Aluminum (Al) | ~5 | High | Aqueous |

| Gallium (Ga) | ~3 | High | Aqueous |

Analyzing trace metals in complex environmental matrices such as seawater or salt lake brines presents a significant challenge due to the high concentration of interfering ions (e.g., sodium, chloride). The chelating properties of 8-hydroxyquinoline (B1678124) and its sulfonated derivative are valuable in these scenarios.

A common strategy involves a pre-concentration step using solid-phase extraction (SPE). In this technique, 8-hydroxyquinoline is used to chelate with trace heavy metal ions in the high-salinity sample. The resulting metal-chelate compounds are then adsorbed onto a solid-phase extraction column (e.g., C18). After enrichment, the interfering matrix is washed away, and the desired metal chelates are eluted with a solvent like methanol. The eluted metals can then be quantified using sensitive analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). This combined SPE-ICP-OES method allows for the reliable quantitative analysis of trace heavy metal ions in high-salinity water, meeting the standards required for marine monitoring.

Industrial Effluent Treatment for Heavy Metal Removal

The discharge of heavy metals from industrial processes is a major environmental concern. This compound and related compounds are utilized in methods for removing these toxic metals from industrial wastewater. The principle behind this application is the formation of insoluble or easily separable metal complexes.

The chelating ability of the 8-hydroxyquinoline moiety allows it to bind strongly to various heavy metal ions, including copper (Cu), lead (Pb), zinc (Zn), and cadmium (Cd). This property has been exploited by immobilizing 8-hydroxyquinoline onto solid supports, such as multi-walled carbon nanotubes. These modified materials act as efficient adsorbents for the removal of heavy metals from aqueous solutions. The modification of carbon nanotubes with 8-hydroxyquinoline has been shown to significantly enhance the removal efficiency for ions like Pb(II), Cd(II), and Zn(II) compared to unmodified nanotubes. scirp.org

The general approach involves treating the industrial effluent with a material containing the 8-hydroxyquinoline functional group. The heavy metal ions in the wastewater are sequestered by forming stable complexes with the chelating agent, thereby removing them from the solution. This process is a key component of innovative physico-chemical removal processes aimed at reducing the toxicity of industrial wastewater to meet environmental discharge standards.

General Analytical Reagent in Gravimetric Analysis and Extraction Procedures

Beyond its use in modern instrumental analysis, 8-hydroxyquinoline and its derivatives, including the water-soluble this compound, have a long-standing history as versatile reagents in classical analytical chemistry.

In gravimetric analysis , 8-hydroxyquinoline is known as an excellent precipitating reagent. researchgate.net It reacts with a wide range of metal ions to form well-defined, insoluble metal complexes of known stoichiometry. For a successful gravimetric analysis, the precipitate must have very low solubility, high purity, and a known composition to accurately reflect the mass of the analyte. The process typically involves adding the reagent to a solution containing the metal ion under controlled pH conditions to ensure complete precipitation. The resulting precipitate is then filtered, washed, dried, and weighed.

In extraction procedures , 8-hydroxyquinoline is a classic chelating agent used to transfer metal ions from an aqueous phase to an immiscible organic solvent. researchgate.net The neutral metal-oxine complexes are generally more soluble in organic solvents. The sulfonated derivative, being water-soluble, is less used for direct solvent extraction but finds application in systems where phase transfer is mediated differently or in aqueous two-phase systems. The efficiency of extraction with 8-hydroxyquinoline is highly dependent on the pH of the aqueous solution, as the deprotonation of the hydroxyl group is necessary for chelation.

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | HQS, 8-hydroxyquinoline-5-sulfonic acid |

| 8-hydroxyquinoline | Oxine, 8-quinolinol |

| Cadmium | Cd |

| Magnesium | Mg |

| Zinc | Zn |

| Aluminum | Al |

| Gallium | Ga |

| Copper | Cu |

| Lead | Pb |

| Cetyltrimethylammonium chloride | HTAC |

| Methanol | - |

| Sodium | - |

Mechanistic Insights into Biological Activities Via Chelation

Chelation-Mediated Biological Effects

The primary mechanism through which Sodium 8-hydroxyquinoline-5-sulfonate and related compounds exert their biological effects is the sequestration of metal ions. These ions are crucial for numerous physiological processes, and their chelation can lead to significant modulation of biological pathways.

The diverse biological activities of 8-hydroxyquinoline (B1678124) derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, originate from their chelating ability. nih.govresearchgate.net By forming stable complexes with metal ions, these compounds can alter their bioavailability and reactivity, thereby modulating cellular functions. The addition of a sulfonic acid group in this compound enhances its aqueous solubility, which is advantageous for biological applications, while retaining the crucial metal-binding properties analogous to its parent compound, 8-hydroxyquinoline. uci.edu

Metal ions are essential cofactors for a multitude of enzymes and proteins, playing critical roles in cellular respiration, DNA synthesis, and signal transduction. The maintenance of metal ion concentrations within a narrow range, known as metal homeostasis, is vital for cell survival. nih.gov 8-hydroxyquinoline derivatives can disrupt this delicate balance by chelating intracellular metal ions such as manganese (Mn²⁺), zinc (Zn²⁺), and copper (Cu²⁺). mdpi.com

This disruption of metal homeostasis is a key mechanism behind the bioactivity of these compounds. nih.govmdpi.com By sequestering essential metal ions, this compound can inhibit the function of metalloenzymes that are critical for the survival of pathogenic microorganisms. This targeted interference with metal-dependent cellular machinery underlies its therapeutic potential. scirp.org

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound are a direct consequence of its chelation capabilities. The antibacterial actions of 8-hydroxyquinoline derivatives are considered to rest almost exclusively on their ability to bind metal ions. nih.gov

The antimicrobial activity of 8-hydroxyquinoline and its derivatives is attributed to their capacity to chelate metal ions that are essential for microbial metabolic processes. researchgate.net By depriving bacteria and fungi of these vital metallic cofactors, the compound effectively halts their growth and proliferation, leading to bacteriostatic (inhibiting bacterial growth) and fungistatic (inhibiting fungal growth) effects. nih.gov This mechanism has been demonstrated against a range of pathogens, including resistant strains of Staphylococcus aureus and the fungus Candida albicans. researchgate.netscialert.net

| Target Organism | Type | Effect of Chelation | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Bacteriostatic | researchgate.net |

| Enterococcus faecalis | Gram-positive bacteria | Bacteriostatic | researchgate.net |

| Candida albicans | Fungus | Fungistatic | researchgate.net |

| General Bacteria | Bacteria | Inhibition of metabolic processes via metal ion deprivation. | researchgate.net |

Research into the specific cellular targets of 8-hydroxyquinoline derivatives has provided deeper insights into their antifungal mechanisms. Studies utilizing sorbitol protection assays and scanning electron microscopy (SEM) have indicated that these compounds can act on the fungal cell wall. mdpi.com Specifically for 8-hydroxyquinoline-5-sulfonic acid, investigations have shown that it compromises the functional integrity of the cytoplasmic membrane in fungi. nih.govresearchgate.net

Interestingly, the specific site of action can vary between different derivatives. While this compound primarily targets the cytoplasmic membrane, other derivatives like clioquinol (B1669181) appear to act more directly on the cell wall. nih.gov This suggests that the substitution pattern on the 8-hydroxyquinoline core can determine the precise mechanism of antifungal activity. nih.gov Evidence from SEM has revealed that treatment with related compounds can lead to visible cell wall disruption, including cell shrinkage and increased surface roughness. mdpi.commit.edu

The biological activity of 8-hydroxyquinoline derivatives can be significantly enhanced by their complexation with biologically important metal ions, such as copper (Cu²⁺) and iron (Fe³⁺). nih.gov The resulting metal complexes often exhibit greater antimicrobial potency than the chelating agent alone. scirp.orgnih.gov

For instance, the incorporation of 8-hydroxyquinoline-5-sulfonic acid into fibrous materials, followed by complexation with Cu²⁺ and Fe³⁺, was shown to impart potent antibacterial and antifungal properties to the materials. nih.gov A notable example of this enhancement is seen with the iron complex, Fe(8-hq)₃. This complex demonstrates a dual mechanism of action; it can transport iron across the bacterial cell membrane while simultaneously chelating other essential intracellular metal ions. mdpi.com This combined "push-and-pull" effect results in a substantial increase in antimicrobial activity compared to the 8-hydroxyquinoline ligand by itself. mdpi.com

| Metal Complex | Organism(s) | Observed Effect | Reference |

| 8-HQS-Cu²⁺ | S. aureus, C. albicans | Enhanced antimicrobial activity. | nih.gov |

| 8-HQS-Fe³⁺ | S. aureus, C. albicans | Enhanced antimicrobial activity. | nih.gov |

| Fe(8-hq)₃ | S. aureus | Significantly enhanced antimicrobial potency via a dual-action mechanism. | mdpi.com |

| Various M(II)-8HQ | Gram-positive & negative bacteria, C. albicans | High antimicrobial activity with large zones of inhibition. | scirp.orgresearchgate.net |

Antitumor Activity Mechanisms in Relation to Metal Ions

The antitumor properties of 8-hydroxyquinoline derivatives are largely attributed to their interactions with endogenous metal ions such as copper and iron. researchgate.netrsc.org These metals are crucial for a range of cellular functions, and their dysregulation can lead to cytotoxic effects in cancer cells. The formation of metal complexes with this compound can alter the biological activity of both the compound and the metal ion, leading to a variety of downstream cellular consequences.

Research has demonstrated that the formation of complexes with essential metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can enhance the cytotoxic effects of 8-hydroxyquinoline-5-sulfonic acid (SQ), the active form of this compound. nih.gov A study involving fibrous materials containing SQ and its complexes with Cu²⁺ and Fe³⁺ found that these complexes exhibited good cytotoxicity against human cervical HeLa tumor cells. nih.gov

Notably, the cytotoxicity of the Cu²⁺ complex of the SQ-containing materials was found to be the most prominent. nih.gov This suggests that the specific metal ion chelated plays a significant role in the resulting antitumor activity. The chelating ability of 8-hydroxyquinolines is a key factor in their biological action, and complexation with copper and iron ions has been shown to enhance these effects. nih.gov The anticancer activity of 8-hydroxyquinoline derivatives, in general, is understood to rely on the formation of complexes with these redox-active metal ions. researchgate.net

The interaction with these essential metals can lead to the generation of reactive oxygen species (ROS), disruption of cellular metal homeostasis, and inhibition of enzymes that are crucial for cancer cell proliferation and survival. The precise mechanism of cytotoxicity is multifaceted and depends on the specific metal ion involved and the cellular context.

While the broader class of 8-hydroxyquinoline derivatives has been investigated for its potential to overcome multidrug resistance (MDR) in cancer, specific studies on the differential toxicity of this compound towards MDR and non-MDR cell lines are not extensively available in the current scientific literature. However, research on related 8-hydroxyquinoline compounds, such as Mannich bases, has shown that their cytotoxicity and selectivity against MDR cancer cells are linked to their complex formation with essential metal ions. mdpi.comnih.gov

For some 8-hydroxyquinoline derivatives, a paradoxical effect has been observed where their toxicity is increased in MDR cells that overexpress efflux pumps like P-glycoprotein (P-gp). nih.gov This phenomenon, known as collateral sensitivity, suggests that the chelation of metal ions by these compounds may lead to cellular changes to which MDR cells are more vulnerable. The mechanisms proposed for other 8-hydroxyquinoline derivatives involve the modulation of cellular metal and redox homeostasis, to which MDR cells may have a differential response compared to their non-resistant counterparts. researchgate.net

Further research is required to specifically elucidate the activity and mechanisms of this compound in the context of multidrug-resistant cancer cell lines.

Q & A

Q. What are the recommended methods for synthesizing and characterizing HQS for experimental use?

HQS is typically synthesized by sulfonation of 8-hydroxyquinoline, followed by neutralization to form the sodium salt. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the sulfonate group’s position and purity .

- UV-Vis and Fluorescence Spectroscopy : To monitor electronic transitions and assess ligand-metal interactions .

- Elemental Analysis : To verify stoichiometry and hydration state (e.g., monohydrate forms) .

- X-ray Diffraction (XRD) : For crystalline structure determination, as demonstrated in zinc–organic hybrids .

Q. How can researchers ensure the stability of HQS in aqueous solutions during experiments?

Stability is pH-dependent. Below pH 3, HQS exists predominantly in its protonated form, while deprotonation occurs at higher pH, enabling metal coordination. Use buffered solutions (e.g., phosphate or acetate buffers) to maintain pH control. Monitor degradation via HPLC or spectrophotometric titration .

Q. What spectroscopic methods are suitable for studying HQS-metal complexes?

- UV-Vis Titration : To determine stoichiometry and stability constants (e.g., λmax shifts upon metal binding) .

- Fluorescence Quenching/Enhancement : To probe photophysical changes in complexes with metals like In(III) or Rh(III) .

- NMR Relaxation Studies : For dynamic solution behavior analysis .

Advanced Research Questions

Q. How do cationic surfactants modulate the photophysical properties of HQS-metal complexes?

Surfactants like CTAB form micellar structures that alter the local microenvironment of HQS complexes, enhancing fluorescence intensity or shifting emission wavelengths. Experimental design should include:

- Critical Micelle Concentration (CMC) Determination : Via conductivity or surface tension measurements.

- Time-Resolved Fluorescence : To study micelle-induced changes in excited-state lifetimes .

Q. What computational models are effective for predicting HQS solvation effects and electronic properties?

- Density Functional Theory (DFT) : To calculate charge distribution and tautomeric forms in vacuo and aqueous phases .

- Continuum Solvation Models (e.g., COSMO) : To simulate solvent interactions and estimate solvation-free energies .

- Molecular Dynamics (MD) Simulations : To model HQS behavior in biological membranes or surfactant systems .

Q. How does pH influence the speciation and bioactivity of HQS complexes with transition metals?

- Speciation Diagrams : Constructed using stability constants (logβ) to identify dominant species (e.g., [In(HQS)_3]^3− vs. hydrolyzed forms) .

- Case Study : At physiological pH (7.4), HQS forms stable complexes with Rh(III), but excessive hydrophilicity may reduce cellular uptake, necessitating lipophilicity optimization .

Q. What contradictions exist in reported biological activities of HQS-metal complexes, and how can they be resolved?

- Contradiction : HQS’s high water solubility enhances bioavailability but reduces anticancer activity compared to lipophilic analogs (e.g., 8-hydroxyquinoline) .

- Resolution : Hybridization strategies (e.g., proline conjugation) balance solubility and membrane permeability. Validate via comparative cytotoxicity assays and partition coefficient (logP) measurements .

Methodological Considerations

Q. How should researchers address variability in HQS-metal complex stability across studies?

- Standardize Ionic Strength : Use inert electrolytes (e.g., KNO3) to minimize activity coefficient variations .

- Control Temperature : Stability constants (e.g., logβ for Mg(II)-HQS) are temperature-sensitive; report values at 25°C .

- Validate via Multiple Techniques : Cross-check UV-Vis, NMR, and potentiometric data to resolve discrepancies .

Q. What protocols are recommended for studying HQS-protein interactions in serum?

- Equilibrium Dialysis : To measure binding constants (e.g., Ka for HQS-albumin interactions).

- Circular Dichroism (CD) : To detect conformational changes in proteins upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.